An In-depth Technical Guide to the Proposed Synthesis of 4,4-Dimethyl-1,4-azasilinane Hydrochloride
An In-depth Technical Guide to the Proposed Synthesis of 4,4-Dimethyl-1,4-azasilinane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed multi-step synthesis for 4,4-Dimethyl-1,4-azasilinane hydrochloride, a heterocyclic compound with potential applications in medicinal chemistry and materials science. In the absence of a directly published protocol, this guide leverages established and analogous synthetic transformations to construct the target molecule. The proposed pathway involves the initial N-protection of bis(2-chloroethyl)amine, followed by a cyclization reaction with a suitable dimethylsilylating agent to form the core 1,4-azasilinane ring. Subsequent deprotection and salt formation yield the final hydrochloride product. This document provides a detailed, step-by-step methodology for each proposed stage, supported by mechanistic insights and references to authoritative literature. The causality behind experimental choices is explained, ensuring a self-validating and scientifically rigorous approach.
Introduction and Rationale
Heterocyclic compounds incorporating both nitrogen and silicon atoms, such as 1,4-azasilinanes, represent a unique class of molecules with potential for novel pharmacological and material properties. The incorporation of a silicon atom can modulate a molecule's lipophilicity, metabolic stability, and conformational rigidity, making these scaffolds attractive for drug design and development. The target molecule, 4,4-Dimethyl-1,4-azasilinane hydrochloride, is a foundational member of this class, and a reliable synthetic route is crucial for further exploration of its derivatives.
This guide proposes a logical and feasible synthetic strategy, structured to provide a clear and reproducible pathway for researchers. The core of this synthesis revolves around the formation of the six-membered azasilinane ring through a key cyclization step. Each stage of the proposed synthesis is grounded in well-established chemical principles and supported by citations to relevant literature.
Proposed Synthetic Pathway Overview
The proposed synthesis of 4,4-Dimethyl-1,4-azasilinane hydrochloride is a four-step process, designed for efficiency and control over the final product. The pathway is illustrated below:
Figure 1: Proposed synthetic pathway for 4,4-Dimethyl-1,4-azasilinane hydrochloride.
Detailed Experimental Protocols and Mechanistic Insights
Step 1: Synthesis of N-Benzyl-bis(2-chloroethyl)amine
Rationale: The secondary amine of the starting material, bis(2-chloroethyl)amine, is nucleophilic and can lead to undesired side reactions in the subsequent cyclization step. Therefore, protection of this nitrogen is crucial. A benzyl group is chosen as the protecting group due to its relative stability under various reaction conditions and the availability of reliable methods for its subsequent removal.[1]
Reaction Scheme:
Experimental Protocol:
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To a solution of bis(2-chloroethyl)amine hydrochloride in a suitable solvent such as dichloromethane, add a base (e.g., triethylamine or sodium carbonate) to neutralize the hydrochloride and free the secondary amine.
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Add benzyl bromide dropwise to the reaction mixture at room temperature with stirring.
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Continue stirring overnight to ensure the completion of the N-alkylation reaction.
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Upon completion, the reaction mixture can be washed with water to remove the salt byproduct. The organic layer is then dried over anhydrous sodium sulfate.
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The solvent is removed under reduced pressure to yield N-Benzyl-bis(2-chloroethyl)amine, which can be used in the next step without further purification. A similar procedure for the synthesis of the hydrochloride salt of this compound is described in the literature, which can be adapted for the free base.[2]
Mechanism: The reaction proceeds via a standard SN2 mechanism. The deprotonated secondary amine acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide and displacing the bromide ion.
Step 2: Synthesis of 1-Benzyl-4,4-dimethyl-1,4-azasilinane
Rationale: This is the key ring-forming step. The N-benzylated bis(2-chloroethyl)amine is reacted with a suitable dimethylsilylating agent to form the six-membered 1,4-azasilinane ring. Dichlorodimethylsilane is a common and reactive precursor for introducing a dimethylsilyl group.
Reaction Scheme:
Experimental Protocol:
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In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings in anhydrous tetrahydrofuran (THF).
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A solution of N-Benzyl-bis(2-chloroethyl)amine and dichlorodimethylsilane in anhydrous THF is added dropwise to the magnesium suspension. The reaction is initiated, if necessary, by gentle warming or the addition of a small crystal of iodine.
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Once the reaction has started, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for several hours to ensure complete cyclization.
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The reaction mixture is then cooled, and the excess magnesium and magnesium chloride are filtered off.
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The solvent is removed from the filtrate under reduced pressure to yield crude 1-Benzyl-4,4-dimethyl-1,4-azasilinane. Purification can be achieved by vacuum distillation or column chromatography.
Mechanism: This reaction is analogous to a Grignard-type reaction. The magnesium metal reacts with the alkyl chlorides to form an organomagnesium intermediate, which then reacts with the dichlorodimethylsilane in a double nucleophilic substitution to form the cyclic product.
Step 3: Synthesis of 4,4-Dimethyl-1,4-azasilinane (N-Debenzylation)
Rationale: The removal of the benzyl protecting group is necessary to obtain the desired secondary amine. Catalytic hydrogenation is a common and effective method for N-debenzylation.[1]
Reaction Scheme:
Experimental Protocol:
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Dissolve 1-Benzyl-4,4-dimethyl-1,4-azasilinane in a suitable solvent, such as ethanol or methanol.
-
Add a catalytic amount of palladium on activated carbon (10% Pd/C).
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The mixture is then subjected to hydrogenation in a Parr apparatus or under a hydrogen balloon at atmospheric or elevated pressure.
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The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the disappearance of the starting material.
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Upon completion, the catalyst is removed by filtration through a pad of Celite.
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The solvent is evaporated under reduced pressure to give 4,4-Dimethyl-1,4-azasilinane. Due to its potential volatility, care should be taken during solvent removal.
Mechanism: The benzyl group is removed via hydrogenolysis. The C-N bond is cleaved on the surface of the palladium catalyst with the addition of hydrogen.
Step 4: Synthesis of 4,4-Dimethyl-1,4-azasilinane Hydrochloride
Rationale: The final step involves the conversion of the free base into its hydrochloride salt. This is often done to improve the compound's stability, crystallinity, and handling properties.[3]
Reaction Scheme:
Experimental Protocol:
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Dissolve the free base, 4,4-Dimethyl-1,4-azasilinane, in a dry, aprotic solvent such as diethyl ether or ethyl acetate.[4][5]
-
Cool the solution in an ice bath.
-
Slowly bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a suitable organic solvent (e.g., 4M HCl in dioxane or ethyl acetate) dropwise with stirring.[4]
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The hydrochloride salt will precipitate out of the solution.
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The precipitate is collected by filtration, washed with cold, dry solvent, and dried under vacuum to yield 4,4-Dimethyl-1,4-azasilinane hydrochloride.
Mechanism: This is a simple acid-base reaction where the lone pair of electrons on the nitrogen atom of the amine abstracts a proton from hydrogen chloride, forming an ammonium salt.[3]
Data Summary
As this is a proposed synthesis, experimental data such as yields and spectroscopic characterization are not available. However, based on analogous reactions reported in the literature, the expected outcomes are summarized in the table below.
| Step | Product | Expected Yield Range | Key Characterization Data |
| 1 | N-Benzyl-bis(2-chloroethyl)amine | 80-95% | ¹H NMR, ¹³C NMR, MS |
| 2 | 1-Benzyl-4,4-dimethyl-1,4-azasilinane | 50-70% | ¹H NMR, ¹³C NMR, ²⁹Si NMR, MS |
| 3 | 4,4-Dimethyl-1,4-azasilinane | 70-90% | ¹H NMR, ¹³C NMR, ²⁹Si NMR, MS |
| 4 | 4,4-Dimethyl-1,4-azasilinane hydrochloride | >95% | Melting Point, Elemental Analysis |
Conclusion
This technical guide presents a comprehensive and scientifically grounded proposed synthesis of 4,4-Dimethyl-1,4-azasilinane hydrochloride. While a direct, published protocol is not currently available, the outlined multi-step pathway is based on well-established and analogous chemical transformations. The detailed experimental procedures and mechanistic insights provide a strong foundation for researchers to undertake the synthesis of this novel heterocyclic compound. The successful execution of this synthesis will enable further investigation into the properties and potential applications of 1,4-azasilinane derivatives in various scientific fields.
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